N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 946380-61-6
Cat. No.: VC11929342
Molecular Formula: C20H16ClFN2O2
Molecular Weight: 370.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946380-61-6 |
|---|---|
| Molecular Formula | C20H16ClFN2O2 |
| Molecular Weight | 370.8 g/mol |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H16ClFN2O2/c1-13-2-8-17(10-18(13)21)23-20(26)15-5-9-19(25)24(12-15)11-14-3-6-16(22)7-4-14/h2-10,12H,11H2,1H3,(H,23,26) |
| Standard InChI Key | NAUVCKGVNRATOE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F)Cl |
Introduction
N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a dihydropyridine ring, which is a common motif in various pharmaceuticals due to its versatility in biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. While specific synthesis protocols for this exact compound are not widely detailed in the literature, similar dihydropyridine derivatives are often synthesized using condensation reactions between appropriate aldehydes and amines, followed by cyclization and oxidation steps.
Biological Activity
Although specific biological activity data for N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is limited, compounds with similar structural motifs have shown potential in various therapeutic areas. For instance, dihydropyridines are well-known for their calcium channel blocking activity, which is beneficial in treating hypertension and other cardiovascular conditions.
Research Findings and Future Directions
Given the lack of detailed research findings specifically on this compound, further studies are needed to explore its pharmacological profile. This could involve in vitro and in vivo assays to assess its efficacy and safety as a potential therapeutic agent.
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